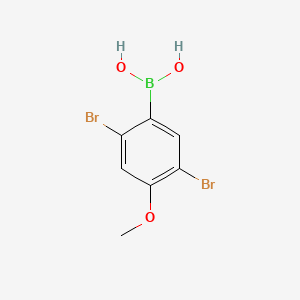

(2,5-Dibromo-4-methoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

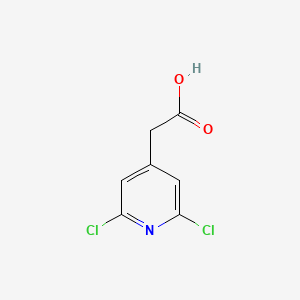

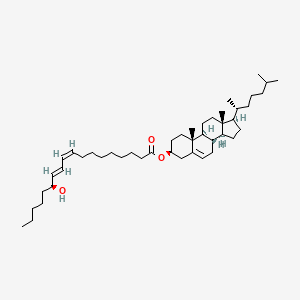

“(2,5-Dibromo-4-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BBr2O3 . It has a molecular weight of 309.75 and its CAS number is 1217501-37-5 .

Synthesis Analysis

While specific synthesis methods for “(2,5-Dibromo-4-methoxyphenyl)boronic acid” were not found, boronic acids in general are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .Molecular Structure Analysis

The InChI code for “(2,5-Dibromo-4-methoxyphenyl)boronic acid” is 1S/C7H7BBr2O3/c1-13-7-3-5 (9)4 (8 (11)12)2-6 (7)10/h2-3,11-12H,1H3 .Physical And Chemical Properties Analysis

“(2,5-Dibromo-4-methoxyphenyl)boronic acid” has a predicted boiling point of 399.3±52.0 °C and a predicted density of 1.99±0.1 g/cm3 . The compound is recommended to be stored at 2-8°C .Applications De Recherche Scientifique

Application in Organic Synthesis

- Specific Scientific Field : Organic Synthesis

- Summary of the Application : “(2,5-Dibromo-4-methoxyphenyl)boronic acid” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Synthesis of Heteroaryl C-Glycosides

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “(2,5-Dibromo-4-methoxyphenyl)boronic acid” is used in the synthesis of heteroaryl C-glycosides via a Ru-catalyzed C-H activation/annulation strategy . This method employs dioxazolones glycogen anomeric .

- Results or Outcomes : The strategy and methods were well applicable to large-scale reaction and late-stage modification of structurally complex natural products .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Orientations Futures

While specific future directions for “(2,5-Dibromo-4-methoxyphenyl)boronic acid” were not found, boronic acids in general are regarded as “green” compounds due to their low toxicity and their ultimate degradation into the environmentally friendly boric acid . This suggests potential for increased use in sustainable chemical processes.

Propriétés

IUPAC Name |

(2,5-dibromo-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBr2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCYYRNIKBYUQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Br)OC)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBr2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681579 |

Source

|

| Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dibromo-4-methoxyphenyl)boronic acid | |

CAS RN |

1217501-37-5 |

Source

|

| Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

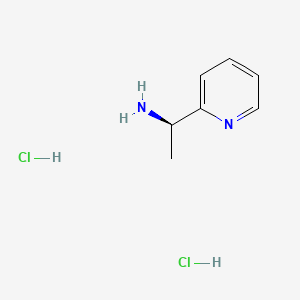

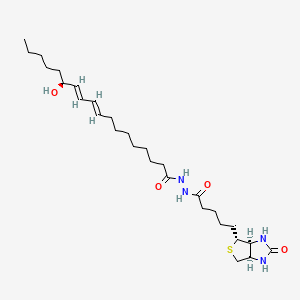

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)

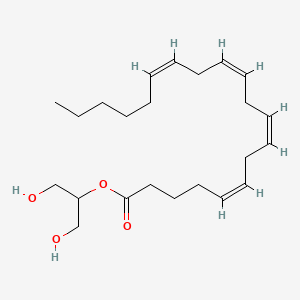

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

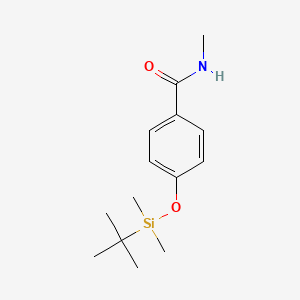

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)